

Feracryl polymer composition and properties

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Feracryl*

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An In-Depth Technical Guide to **Feracryl** Polymer

Introduction

Feracryl is a synthetic polymer that has garnered significant interest in the pharmaceutical and medical fields, primarily for its notable hemostatic and antimicrobial properties.[1] Chemically, it is defined as the iron salt of polyacrylic acid, where iron ions are incorporated into a homopolymer chain of acrylic acid.[2] This unique composition confers a range of physicochemical and biological properties that make it suitable for topical applications, particularly in wound management and surgery to arrest bleeding.[1] This technical guide provides a comprehensive overview of the composition, properties, and synthesis of **Feracryl**, tailored for researchers, scientists, and drug development professionals.

Chemical Composition and Identity

Feracryl is not a discrete molecule but a polymer derivative whose exact composition can vary based on the degree of polymerization and the extent of iron incorporation.[2] The fundamental structure consists of a polyacrylic acid backbone with iron(III) ions coordinated with the carboxylate groups of the acrylate units.[2] The iron content is a critical parameter, typically ranging from 0.5% to 2.5%.[3]

Identifier	Value	Reference
Chemical Name	Iron salt of polyacrylic acid	[2]
Synonyms	Ferakril, Ferakryl, Iron(III) acrylate, Iron triacrylate	[3][4]
CAS Number	55492-43-8	[3]
Typical Molecular Formula	C ₉ H ₉ FeO ₆ (representation of a repeating unit)	[2][5]
Iron Content	0.5 - 2.5%	[3]
Iron Oxidation State	+3	[2]

Physicochemical and Biological Properties

The properties of **Feracryl** are a direct consequence of its polymeric nature and the presence of iron ions. These characteristics are crucial for its function in pharmaceutical formulations.

Property	Description	Reference
Appearance	Pinkish thin scales (when vacuum dried)	[1]
Solubility	Soluble in water to form a solution	[1]
pH (1% w/v solution)	Maintained between 2.5 to 4.5	[1]
Hemostatic Activity	Functions as a local hemostatic agent to arrest bleeding	[1]
Antimicrobial Activity	Possesses strong antibacterial and antifungal properties	[1]

Synthesis and Manufacturing

The synthesis of **Feracryl** involves the redox polymerization of acrylic acid in an aqueous medium, initiated by an iron salt.^[2] The reaction parameters, such as reactant ratios, temperature, and pH, are critical in determining the final properties of the polymer.^[2] Post-synthesis processing steps like purification and drying are essential to achieve the desired product quality.

Synthesis Workflow

The general synthesis process involves the reaction of acrylic acid with a persulfate initiator and an iron salt catalyst, followed by purification and drying.

Caption: Generalized workflow for the synthesis of **Feracryl**.

Quality Control

For large-scale manufacturing, several quality parameters are monitored to ensure product consistency, stability, and efficacy.^[2]

Caption: Key quality control parameters for **Feracryl** manufacturing.

Experimental Protocols

Detailed methodologies are critical for the reproducible synthesis and formulation of **Feracryl**. The following protocols are based on publicly available patent literature.

Laboratory Scale Synthesis of Feracryl

This protocol is adapted from patent WO2001000251A1.^[1]

Materials:

- Acrylic Acid (pure, 99.5%+)
- Potassium Persulphate (A.R. grade)
- Ammonium Ferrous Sulphate
- Cation exchange resin

- Distilled water

Equipment:

- Reaction vessel with stirring and temperature control
- Rotary evaporator
- Filtration apparatus

Procedure:

- In a reaction vessel, dissolve 0.039 moles of potassium persulphate in 14.3 L of distilled water with stirring.
- Add a solution of 26.08 moles of acrylic acid previously dissolved in 1.2 L of distilled water.
- Add a solution of 0.0592 moles of Ammonium Ferrous Sulphate dissolved in water to the mixture.
- Stir the mixture continuously for 3 to 4 hours, maintaining a temperature of 50°C.
- Dilute the resulting mass to 25 L with distilled water and allow it to cool to room temperature for 2 hours.
- To remove impurities, add a cation exchange resin to the mixture and stir for 30 minutes.
- Filter the mixture to remove the resin.
- Evaporate the solvent from the filtrate under vacuum at a controlled temperature of 50°C to 60°C using a rotary evaporator.
- Collect the resulting pinkish, thin scales of **Feracryl**.

Preparation of a 1% (w/v) Aqueous Feracryl Solution

This protocol is for preparing a topical solution as described in patent WO2001000251A1.[\[1\]](#)

Procedure:

- Take 800 ml of double-distilled water in a glass vessel equipped with a stirrer. Maintain the temperature at 25°C.
- Slowly add 10 grams of **Feracryl** to the water under continuous stirring until it is completely dissolved.
- Make up the final volume to 1 liter with double-distilled water.
- Filter the solution through a 0.2 μ filter.
- Measure the pH of the solution potentiometrically and ensure it is maintained between 2.5 and 4.5.
- Fill the solution into a suitable container. Terminal sterilization can be carried out if a sterile preparation is required.

Characterization by FT-IR Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is a key analytical technique used to confirm the chemical identity of the synthesized polymer by identifying its characteristic functional groups.[2]

Procedure (General):

- Prepare a sample of the dry **Feracryl** powder.
- Obtain the FT-IR spectrum of the sample, typically using a KBr pellet method or an ATR (Attenuated Total Reflectance) accessory.
- Analyze the resulting spectrum for characteristic peaks corresponding to the polyacrylate backbone and its coordination with iron. Key peaks would include C=O stretching from the carboxylate groups and C-O stretching vibrations.

Applications in Drug Development

Feracryl's primary application is as a topical hemostatic and antimicrobial agent.[1] Its film-forming ability upon drying makes it suitable for spray-on bandages and wound dressings. In drug development, it can be explored as:

- A functional excipient in topical formulations to provide antimicrobial and hemostatic benefits.
- A component of drug-eluting wound dressings.
- A polymer matrix for the controlled release of other active pharmaceutical ingredients (APIs) in topical applications.

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- To cite this document: BenchChem. [Feracryl polymer composition and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216049#feracryl-polymer-composition-and-properties>]

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